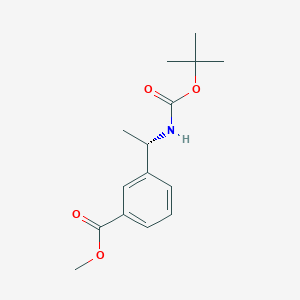

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Vue d'ensemble

Description

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups and stereochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:

Formation of the Benzoate Ester: The starting material, 3-(1-aminoethyl)benzoic acid, is esterified using methanol in the presence of an acid catalyst such as sulfuric acid.

Protection of the Amine Group: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Hydrolysis: 3-(1-aminoethyl)benzoic acid.

Deprotection: Methyl (S)-3-(1-aminoethyl)benzoate.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral center.

Medicine: Investigated for potential use in drug development, particularly in the synthesis of peptide-based drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate largely depends on the specific reactions it undergoes. For instance, in deprotection reactions, the Boc group is cleaved under acidic conditions, releasing the free amine. This amine can then participate in further chemical transformations, such as forming peptide bonds in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (S)-3-(1-aminoethyl)benzoate: Lacks the Boc protecting group, making it more reactive.

Ethyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its combination of a benzoate ester, a Boc-protected amine, and a chiral center. This combination makes it particularly useful in asymmetric synthesis and as an intermediate in the preparation of more complex molecules .

Activité Biologique

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of approximately 279.33 g/mol, is an organic compound characterized by its benzoate ester functional group and a tert-butoxycarbonyl (Boc) protected amine. This compound has gained attention in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.

Overview of Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various biological properties. The presence of the amino group suggests potential interactions with biological targets such as enzymes or receptors, making it a candidate for further pharmacological evaluation.

Potential Biological Applications

- Enzyme-Substrate Interactions : The chiral center in this compound allows for specific interactions with biological enzymes, which can be crucial in drug development and design.

- Drug Development : The compound's structure makes it suitable for the synthesis of peptide-based drugs, which are vital in treating various diseases.

- Chemical Reactivity : As an ester and a protected amine, it can undergo hydrolysis and deprotection reactions, leading to the formation of biologically active derivatives.

The mechanism of action primarily revolves around the reactivity of its functional groups:

- Ester Hydrolysis : The ester group can be hydrolyzed under physiological conditions, releasing the corresponding acid and alcohol. This reaction is significant for its application in drug delivery systems.

- Deprotection of Amine : The Boc group can be cleaved under acidic conditions, yielding a free amine that can participate in further chemical transformations or form peptide bonds.

Case Studies

- Synthesis and Hemostatic Activity : In a study assessing various amide derivatives, compounds structurally related to this compound were evaluated for their hemostatic properties. The clot formation and fibrinolysis assays indicated that certain derivatives exhibited significant effects on blood coagulation pathways, suggesting potential therapeutic applications in managing bleeding disorders .

- Cytotoxicity and Genotoxicity Analysis : Research on similar compounds demonstrated low cytotoxicity against monocyte/macrophage cell lines, indicating that this compound could also be safe for biological applications without inducing significant DNA damage or cell death .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 1415502-26-9 |

| IUPAC Name | This compound |

| Purity | 95% |

Propriétés

IUPAC Name |

methyl 3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBYVPLPLFCESM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.